molecular formula C23H20FN7O2 B2692543 2-(benzo[d]isoxazol-3-yl)-N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 1209211-24-4

2-(benzo[d]isoxazol-3-yl)-N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No. B2692543
CAS RN: 1209211-24-4
M. Wt: 445.458
InChI Key: VMAIGDVWMFUDRG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a benzo[d]isoxazol-3-yl group, a 4-fluorobenzyl group, and a 1H-pyrazolo[3,4-d]pyrimidin-1-yl group . It is related to a class of compounds known as BRD4 bromodomain inhibitors .


Synthesis Analysis

The synthesis of similar compounds often involves the condensation of activated nitro compounds with alkenes to give isoxazolines, or with alkynes to give isoxazoles . A specific synthesis process for this compound is not available in the retrieved data.


Molecular Structure Analysis

The InChI code for a similar compound is provided: 1S/C24H25FN4O2/c1-15-4-3-10-29-23 (15)26-16 (2)19 (24 (29)30)9-13-28-11-7-17 (8-12-28)22-20-6-5-18 (25)14-21 (20)31-27-22/h3-6,10,14,17H,7-9,11-13H2,1-2H3 . This provides a detailed description of the molecular structure.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Other specific physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Novel Antipsychotic Agents

A series of novel potential antipsychotic agents were synthesized and evaluated, focusing on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which include compounds with similar structural motifs to the one . These compounds, particularly those with specific substituents on the imine moiety and pyrazole ring, showed antipsychotic-like profiles in behavioral tests without binding to D2 dopamine receptors, suggesting a unique mechanism of action for antipsychotic effects (Wise et al., 1987).

Antitumor and Antimicrobial Agents

Several studies have focused on synthesizing pyrazolo[3,4-d]pyrimidine analogues and other heterocyclic compounds incorporating pyrazole moieties for potential antitumor and antimicrobial applications. For instance, specific analogues have been prepared with potent antitumor activity, highlighting the versatility of this scaffold in drug discovery (Taylor & Patel, 1992). Additionally, novel isoxazolines and isoxazoles derived from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one through [3+2] cycloaddition have shown a broad range of biological activities, including antimicrobial potential (Rahmouni et al., 2014).

Neuroinflammation Imaging

Compounds structurally related to the query molecule have been synthesized and evaluated for their potential to bind to the translocator protein 18 kDa (TSPO), which is recognized as an early biomarker for neuroinflammatory processes. This research area focuses on developing radioligands for positron emission tomography (PET) imaging to study neuroinflammation in vivo (Damont et al., 2015).

Insecticidal and Antibacterial Potential

The synthesis of heterocycles incorporating thiadiazole and pyrazole moieties has been explored for their insecticidal and antibacterial potential against various pests and pathogens. These studies underscore the applicability of pyrazolo[3,4-d]pyrimidin-1-yl derivatives in developing new agents for agricultural and public health purposes (Fadda et al., 2017).

Mechanism of Action

The compound is related to a class of compounds known as BRD4 bromodomain inhibitors . BRD4 proteins play a key role in the regulation of gene transcription and have been identified as attractive targets for cancer treatment .

Safety and Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .

Future Directions

Given the compound’s potential as a BRD4 bromodomain inhibitor, future research could focus on further exploring its therapeutic potential, particularly in the context of cancer treatment .

properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[2-[4-[(4-fluorophenyl)methylamino]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN7O2/c24-16-7-5-15(6-8-16)12-26-22-18-13-29-31(23(18)28-14-27-22)10-9-25-21(32)11-19-17-3-1-2-4-20(17)33-30-19/h1-8,13-14H,9-12H2,(H,25,32)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAIGDVWMFUDRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)NCCN3C4=NC=NC(=C4C=N3)NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d]isoxazol-3-yl)-N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

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